molecular formula C10H8BrNO3 B12878535 2-(Bromomethyl)benzo[d]oxazole-5-acetic acid

2-(Bromomethyl)benzo[d]oxazole-5-acetic acid

Cat. No.: B12878535
M. Wt: 270.08 g/mol
InChI Key: JXTHVHBDDRHNDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)benzo[d]oxazole-5-acetic acid typically involves the bromination of benzo[d]oxazole derivatives. One common method is the reaction of 2-methylbenzo[d]oxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, resulting in the formation of the bromomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)benzo[d]oxazole-5-acetic acid is unique due to its bromomethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for developing new therapeutic agents and chemical intermediates .

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

2-[2-(bromomethyl)-1,3-benzoxazol-5-yl]acetic acid

InChI

InChI=1S/C10H8BrNO3/c11-5-9-12-7-3-6(4-10(13)14)1-2-8(7)15-9/h1-3H,4-5H2,(H,13,14)

InChI Key

JXTHVHBDDRHNDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)N=C(O2)CBr

Origin of Product

United States

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